
Morpholinium, 4,4'-decamethylenebis(4-methyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) is a chemical compound with the molecular formula C22H46N2O2I2. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. This compound is characterized by the presence of two morpholinium groups connected by a decamethylene chain, with each morpholinium group bearing a methyl substituent and an iodide ion.
Métodos De Preparación
The synthesis of Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) typically involves the reaction of 4-methylmorpholine with a decamethylene dihalide, followed by the addition of iodide ions. The reaction conditions often include the use of solvents such as chloroform or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodide ions can be substituted with other halides or nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other morpholinium-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological membranes and proteins.
Industry: It is used in the production of ionic liquids, which have applications in various industrial processes, including catalysis and electrochemistry
Mecanismo De Acción
The mechanism of action of Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It can also interact with proteins, altering their structure and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include ion channels and enzymes .
Comparación Con Compuestos Similares
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) can be compared with other similar compounds, such as:
Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide): This compound has a shorter linker chain and different chemical properties.
Morpholinium, 4,4’-dodecamethylenebis(4-methyl-, diiodide): This compound has a longer linker chain, which may affect its reactivity and biological activity.
Morpholinium, 4,4’-decamethylenebis(4-amino-, bis[hexafluorophosphate(1-)]: This compound has different substituents, leading to variations in its chemical and biological properties .
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) stands out due to its unique combination of a decamethylene linker and iodide ions, which confer specific chemical and biological properties.
Propiedades
Número CAS |
64039-03-8 |
|---|---|
Fórmula molecular |
C20H42I2N2O2 |
Peso molecular |
596.4 g/mol |
Nombre IUPAC |
4-methyl-4-[10-(4-methylmorpholin-4-ium-4-yl)decyl]morpholin-4-ium;diiodide |
InChI |
InChI=1S/C20H42N2O2.2HI/c1-21(13-17-23-18-14-21)11-9-7-5-3-4-6-8-10-12-22(2)15-19-24-20-16-22;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
AWNQCMDYKBCHAH-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCOCC1)CCCCCCCCCC[N+]2(CCOCC2)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid](/img/structure/B14175189.png)
![2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14175190.png)
![1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14175197.png)
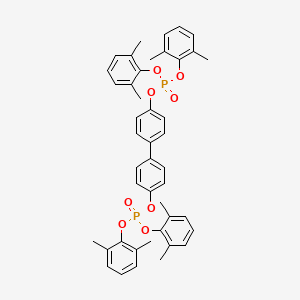
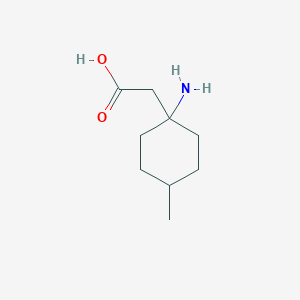
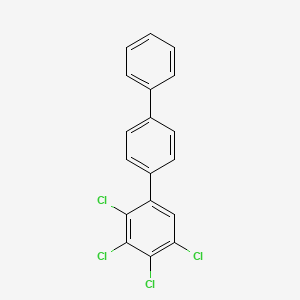
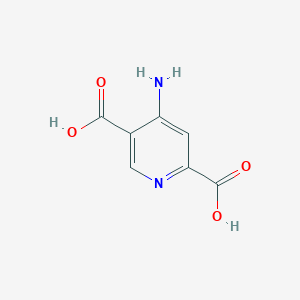
![(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol](/img/structure/B14175219.png)
![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)


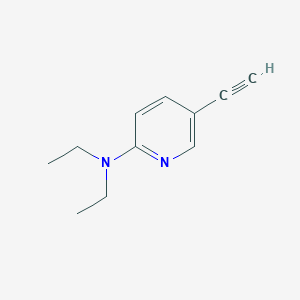
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)

